molecular formula C25H24FN3O4 B1241884 2-(4'-fluoro-4-biphenylylmethyl)-6-[2-(N-aminocarbonyl-N-hydroxyamino)-ethoxy]-1-oxo-1,2,3,4-tetrahydroisoquinoline

2-(4'-fluoro-4-biphenylylmethyl)-6-[2-(N-aminocarbonyl-N-hydroxyamino)-ethoxy]-1-oxo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1241884
M. Wt: 449.5 g/mol
InChI Key: QFDRKYCYRMSXMS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CGS-26529 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

CGS-26529 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:

    Oxidation: CGS-26529 can undergo oxidation reactions, particularly at sites with electron-rich groups.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: Various substitution reactions can occur, especially at positions with reactive hydrogen atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C25H24FN3O4

Molecular Weight

449.5 g/mol

IUPAC Name

1-[2-[[2-[[4-(4-fluorophenyl)phenyl]methyl]-1-oxo-3,4-dihydroisoquinolin-6-yl]oxy]ethyl]-1-hydroxyurea

InChI

InChI=1S/C25H24FN3O4/c26-21-7-5-19(6-8-21)18-3-1-17(2-4-18)16-28-12-11-20-15-22(9-10-23(20)24(28)30)33-14-13-29(32)25(27)31/h1-10,15,32H,11-14,16H2,(H2,27,31)

InChI Key

QFDRKYCYRMSXMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=C1C=C(C=C2)OCCN(C(=O)N)O)CC3=CC=C(C=C3)C4=CC=C(C=C4)F

Synonyms

CGS 26529
CGS-26529
N-(2-((2-((4-(4-fluorophenyl)phenyl)methyl)-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinyl)oxy)ethyl)-N-hydroxyurea

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4'-fluoro-4-biphenylylmethyl)-6-[2-(N-hydroxyamino)ethoxy]-1-oxo-1,2,3,4-tetrahydroisoquinoline (~22.5 mmol) in 1,4-dioxane (50 ml) and methylene chloride (30 ml), is added trimethylsilylisocyanate (3.36 ml). The reaction mixture is stirred at room temperature overnight and is subsequently diluted with H2O (500 ml). The resulting solution is extracted with EtOAc (2×400 ml) and the combined EtOAc portions washed with 2N HCl (800 ml), saturated NaCl solution (800 ml), dried over MgSO4, and concentrated in vacuo. The resulting solid is recrystallized from EtOAc/hexanes to give 2-(4'-fluoro-4-biphenylylmethyl)-6-[2-(N-aminocarbonyl-N-hydroxyamino)-ethoxy]-1-oxo-1,2,3,4-tetrahydroisoquinoline, m.p. 171°-172°.
Name
2-(4'-fluoro-4-biphenylylmethyl)-6-[2-(N-hydroxyamino)ethoxy]-1-oxo-1,2,3,4-tetrahydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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